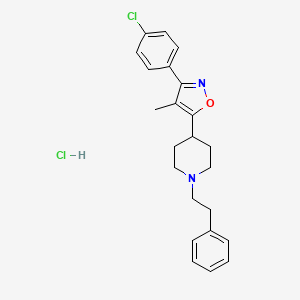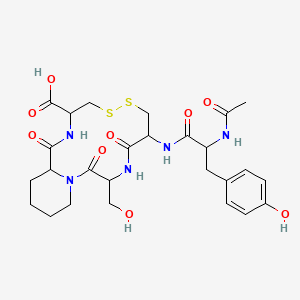
L-741,741 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-741,741 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. It is chemically known as 3-(4-Chlorophenyl)-4-methyl-5-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride. This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders, particularly those involving dopaminergic dysfunction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions: L-741,741 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups.
科学的研究の応用
L-741,741 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: It helps in understanding the role of dopamine D4 receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Industry: It is used in the development of new pharmacological agents targeting dopaminergic pathways.
作用機序
L-741,741 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This receptor is involved in modulating neurotransmission in the brain. By blocking the D4 receptor, this compound can alter dopaminergic signaling, which is implicated in various neuropsychiatric conditions. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic neurotransmission.
類似化合物との比較
L-741,742 hydrochloride: Another selective dopamine D4 receptor antagonist with a similar structure but different binding affinities.
Clozapine: An atypical antipsychotic with a broader spectrum of receptor targets, including dopamine D4 receptors.
Haloperidol: A typical antipsychotic that primarily targets dopamine D2 receptors but also has some affinity for D4 receptors.
Uniqueness: L-741,741 hydrochloride is unique due to its high selectivity and potency for the dopamine D4 receptor. This makes it a valuable tool in research for dissecting the specific roles of D4 receptors in neuropsychiatric disorders, unlike broader-spectrum antipsychotics that target multiple receptor types.
特性
分子式 |
C23H26Cl2N2O |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18;/h2-10,20H,11-16H2,1H3;1H |
InChIキー |
VYIFIEBTXXUVFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)
![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)

![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)
![9,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785732.png)
![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)

![2-(2,4-Difluorophenyl)-3-[[2-[4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B10785763.png)
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785767.png)
